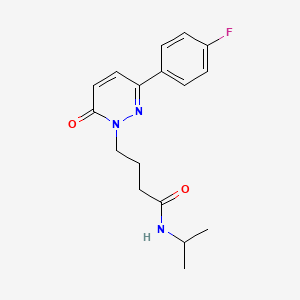

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylbutanamide

Description

4-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylbutanamide is a pyridazinone derivative characterized by a 4-fluorophenyl substituent at the 3-position of the pyridazinone core and an isopropylamide moiety linked via a butanamide chain. The fluorine atom on the phenyl ring enhances metabolic stability and bioavailability by modulating electron-withdrawing effects, while the isopropyl group contributes to lipophilicity, influencing membrane permeability .

- Nucleophilic substitution: Benzyl bromide derivatives reacting with hydroxyl-containing pyridazinones (as in ).

- Amide coupling: Linking the pyridazinone core to secondary amides via alkyl chains (e.g., butanamide in ) .

Properties

IUPAC Name |

4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2/c1-12(2)19-16(22)4-3-11-21-17(23)10-9-15(20-21)13-5-7-14(18)8-6-13/h5-10,12H,3-4,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYJBOPISIZGGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate diketones under reflux conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazinone intermediate.

Attachment of the Isopropylbutanamide Moiety: The final step involves the amidation reaction, where the isopropylbutanamide group is attached to the pyridazinone-fluorophenyl intermediate using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylbutanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the amide moiety are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Various nucleophiles or electrophiles; reactions can be conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylbutanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For instance, it could inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyridazinone derivatives:

Key Observations :

- Electron Effects: Fluorine in the target compound and enhances electrophilicity compared to non-fluorinated analogs (e.g., ) .

- Biological Target Compatibility : Sulfonamide in may enhance binding to enzymes like carbonic anhydrase, whereas methoxy groups in could favor interactions with serotonin receptors .

Pharmacological Potential (Inferred from Analogs)

- Anticancer Activity: Pyridazinones with fluorinated aryl groups (e.g., ) show promise in kinase inhibition due to fluorine’s electronegativity enhancing binding to ATP pockets .

- Anti-inflammatory Effects : Sulfonamide-containing analogs () may inhibit cyclooxygenase-2 (COX-2), similar to celecoxib .

- Neuroactive Potential: Methoxy-substituted derivatives () are structurally aligned with dopamine receptor ligands .

Biological Activity

The compound 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylbutanamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C22H19F4N3O3

- Molecular Weight : 449.406 g/mol

- Purity : Typically ≥ 95% .

The compound is believed to exert its biological effects through the inhibition of specific enzymes involved in cellular processes. Preliminary studies suggest that it may interact with histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.

Enzyme Inhibition

In a study examining various compounds, the target compound demonstrated selective inhibition against HDAC3, with an IC50 value indicating potent activity. This selectivity is significant as it suggests potential for use in therapies targeting specific cancer types .

Biological Activity and Therapeutic Potential

Research indicates that 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylbutanamide exhibits notable antiproliferative effects against several cancer cell lines.

Antiproliferative Effects

The compound was tested against various tumor cell lines, including:

- HepG2 (liver cancer)

- MDA-MB-231 (breast cancer)

- A2780 (ovarian cancer)

Results showed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values varied by cell line but were consistently lower than those of standard treatments, suggesting enhanced efficacy .

Case Studies

Several studies have documented the effects of this compound in vitro and in vivo:

-

In Vitro Studies :

- In a controlled environment, HepG2 cells treated with varying concentrations of the compound exhibited increased apoptosis rates, indicating its potential as an antitumor agent.

- Flow cytometry analysis revealed that treatment with the compound led to a significant increase in apoptotic cells compared to untreated controls .

- In Vivo Studies :

Comparative Analysis of Biological Activity

Q & A

Q. What synthetic methodologies are effective for preparing 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylbutanamide and its analogs?

Synthesis typically involves coupling pyridazinone intermediates with substituted alkyl/aryl groups. For example:

- Step 1 : Prepare a pyridazinone core (e.g., 3-hydroxy-6-oxopyridazine) via cyclization of hydrazine derivatives with diketones .

- Step 2 : Functionalize the pyridazinone at the 3-position using nucleophilic substitution or Mitsunobu reactions. describes alkylation with benzyl bromides under basic conditions (K₂CO₃, DMF) to introduce fluorophenyl groups .

- Step 3 : Attach the N-isopropylbutanamide side chain via amide coupling (e.g., EDC/HOBt or HATU) .

Key validation : Monitor reactions with TLC and confirm structures via HRMS and NMR .

Q. How are structural and purity analyses conducted for this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent patterns. For example, the 4-fluorophenyl group shows characteristic doublets near δ 7.2–7.6 ppm (J = 8–9 Hz), while the isopropyl group exhibits a septet (δ 1.2–1.4 ppm) .

- Infrared Spectroscopy (IR) : Confirm carbonyl groups (C=O stretching at 1640–1680 cm⁻¹) and amide bonds (N–H bending at 1550 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+Na]+ or [M+H]+ ions) with <5 ppm error .

Q. What in vitro assays are suitable for initial pharmacological screening?

- Enzyme inhibition : Test against targets like COX-2 or 5-LOX using fluorometric or colorimetric assays (e.g., measuring prostaglandin E₂ for COX-2) .

- Cellular assays : Evaluate cytotoxicity via MTT or resazurin assays in cancer cell lines (e.g., HepG2 or MCF-7) .

Advanced Research Questions

Q. How can structural modifications improve target selectivity and reduce off-target effects?

- Rational design : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro or chloro) to enhance binding to hydrophobic enzyme pockets. shows that nitro-substituted analogs exhibit higher COX-2 inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for unsubstituted derivatives) .

- Bioisosteric replacement : Substitute the pyridazinone oxygen with sulfur (to form thioderivatives) to modulate metabolic stability. demonstrates improved half-life (t₁/₂ > 6 hrs) in hepatic microsomes for thio analogs .

Q. How do contradictory data in multi-target assays (e.g., COX-2 vs. 5-LOX inhibition) arise, and how can they be resolved?

- Mechanistic studies : Use molecular docking to identify overlapping binding sites. For example, fluorophenyl groups may interact with both COX-2’s hydrophobic channel and 5-LOX’s catalytic iron .

- Selective assay conditions : Adjust pH or cofactor concentrations (e.g., Fe²+ for 5-LOX) to isolate enzyme activities .

Q. What computational strategies predict metabolic pathways and toxicity risks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.